REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:5]=[C:6]([N+:15]([O-])=O)[CH:7]=[CH:8][C:9]=1[O:10][C:11]([F:14])([F:13])[F:12].[H][H]>CO.[Ni]>[F:1][C:2]([F:18])([F:19])[O:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[O:10][C:11]([F:12])([F:13])[F:14])[NH2:15]
|
Name
|
3,4-bistrifluoromethoxynitrobenzene
|
Quantity
|
291 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1OC(F)(F)F)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst with suction
|
Type
|
DISTILLATION
|
Details
|
the filtrate was fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(N)C=CC1OC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |